molecular formula C20H21F3O3 B5141051 2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene

2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene

Cat. No.: B5141051
M. Wt: 366.4 g/mol
InChI Key: KBFCVKKNRBQGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene is a complex organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of methoxy, prop-2-enyl, and trifluoromethylphenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through a reaction involving allylation of a suitable precursor.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Trifluoromethylphenoxy Group: This step involves the reaction of a trifluoromethylphenol derivative with an appropriate alkylating agent to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(1-propenyl)-: This compound shares the methoxy and prop-2-enyl groups but lacks the trifluoromethylphenoxy group.

    Isoeugenol: Similar in structure but with different substituents on the benzene ring.

    Coniferyl alcohol: Contains a similar prop-2-enyl group but differs in other functional groups.

Uniqueness

2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene is unique due to the presence of the trifluoromethylphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3O3/c1-3-6-15-9-10-18(19(13-15)24-2)26-12-5-11-25-17-8-4-7-16(14-17)20(21,22)23/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFCVKKNRBQGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.